molecular formula C10H15ClN4 B13484584 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B13484584
M. Wt: 226.70 g/mol
InChI Key: LITUZEJFJXQWNG-UHFFFAOYSA-N
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Description

5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a nitrile-containing compound featuring a pyrazole ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The pentanenitrile backbone is branched with two methyl groups at the 2-position, enhancing its steric bulk and lipophilicity.

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

5-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C10H15ClN4/c1-10(2,7-12)4-3-5-15-6-8(11)9(13)14-15/h6H,3-5H2,1-2H3,(H2,13,14)

InChI Key

LITUZEJFJXQWNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=C(C(=N1)N)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Derivatives

a. 5-Amino-3-hydroxy-1H-pyrazole-linked thiophenes (Compounds 7a and 7b)

  • Structure: These compounds (e.g., 7a: 5-amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene) share the 5-amino-pyrazole core but replace the chloro group with hydroxy (-OH) and integrate a thiophene ring .
  • The hydroxy group may increase polarity, reducing lipophilicity relative to the chloro-substituted analog.
  • Applications : Such hybrids are explored for antimicrobial or optoelectronic applications due to thiophene’s conjugated system .

b. 5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile

  • Structure: This analog substitutes the 3-amino and 4-chloro groups on the pyrazole with formyl (-CHO) and methyl (-CH₃) groups .
  • Key Differences: The formyl group enhances electrophilicity, enabling Schiff base formation, while methyl groups increase steric hindrance. The absence of amino and chloro groups likely reduces hydrogen-bonding capacity and bioactivity.
  • Applications : Formyl-substituted pyrazoles are intermediates in synthesizing ligands or covalent inhibitors .

c. Fipronil and Ethiprole (Agrochemical Pyrazoles)

  • Structure: Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares a nitrile group and amino-pyrazole core but incorporates aryl and sulfinyl substituents .
  • Key Differences : The trifluoromethyl and sulfinyl groups in fipronil enhance insecticidal activity by improving target (GABA receptor) binding and metabolic stability. In contrast, the target compound’s aliphatic nitrile chain may limit bioactivity.
Nitrile-Containing Structural Analogs

a. AMVN (2,2'-Azobis(2,4-dimethylpentanenitrile))

  • Structure : AMVN shares the 2,2-dimethylpentanenitrile moiety but functions as a radical initiator with two azo (-N=N-) groups .
  • Key Differences : The azo groups in AMVN make it thermally unstable, decomposing to generate radicals for polymerization. The target compound lacks this reactivity, but its nitrile group may participate in nucleophilic additions.
  • Applications : AMVN is used in polymer synthesis, whereas the target compound’s applications are likely niche due to its unmodified nitrile .

b. (S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile

  • Structure : This compound replaces the pyrazole ring with a dibenzylhydrazinyl group while retaining the dimethylpentanenitrile chain .
  • Key Differences: The hydrazine group enables chelation or coordination chemistry, contrasting with the pyrazole’s aromaticity. The target compound’s chloro and amino groups offer hydrogen-bonding sites absent here.
  • Applications: Used in asymmetric organocatalysis, highlighting the nitrile’s role in stereochemical control .

Biological Activity

5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied extensively for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data and case studies.

  • Molecular Formula : C11H15ClN4
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 1196886-83-5

Biological Activities

Research has shown that pyrazole derivatives exhibit a wide range of biological activities. Notable findings related to the biological activity of this compound include:

  • Antimicrobial Activity :
    • A study evaluated various pyrazole derivatives against bacterial strains and found that certain modifications enhanced their antimicrobial properties. The presence of the amino and chloro groups in the pyrazole ring is believed to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Research indicates that compounds with a pyrazole moiety can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promise in targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • Pyrazole compounds are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This compound's structure may enhance its ability to modulate inflammatory responses .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX inhibition

Case Study 1: Antimicrobial Evaluation

In a controlled study, various pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting potential for development as antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of pyrazole derivatives were tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings showed that these compounds could induce apoptosis and inhibit cell cycle progression, highlighting their potential as anticancer therapeutics.

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